Anti-Inflammatory Potency: Glycylglycinamide vs. Glycinamide in Carrageenan Foot Edema Model
In a systematic evaluation of 28 α-aminoamide derivatives of 6-amino-2,4-lutidine, glycylglycinamide 12a was identified as the most efficient compound in the series of non-carboxylic nonsteroidal anti-inflammatory drugs. Head-to-head comparison with glycinamide 8a in the identical carrageenan foot edema (CFE) rat model revealed that glycylglycinamide (ID₅₀ = 9.0 mg kg⁻¹) was approximately 1.6-fold more potent than glycinamide (ID₅₀ = 14.3 mg kg⁻¹) . Both compounds achieved >90% inhibition at the 0.4 mmol kg⁻¹ oral dose, but the lower ID₅₀ of glycylglycinamide indicates superior dose efficiency for achieving equivalent therapeutic effect [1].
| Evidence Dimension | Anti-inflammatory potency (ID₅₀) |
|---|---|
| Target Compound Data | 9.0 mg kg⁻¹ (glycylglycinamide 12a) |
| Comparator Or Baseline | 14.3 mg kg⁻¹ (glycinamide 8a) |
| Quantified Difference | 1.6-fold greater potency (lower ID₅₀) for glycylglycinamide; Δ = 5.3 mg kg⁻¹ |
| Conditions | Carrageenan foot edema (CFE) rat model, oral administration |
Why This Matters
For procurement decisions in anti-inflammatory research programs, the 1.6-fold potency advantage translates to reduced compound consumption and potentially lower experimental variability at equivalent dosing.
- [1] 6-Amino-2,4-lutidine carboxamides: α-aminoamide derivatives as systemic and topical inflammation inhibitors. Abstract. 10 compounds exerted >90% inhibition in CFE rat model at 0.4 mmol kg⁻¹ oral dose. View Source
